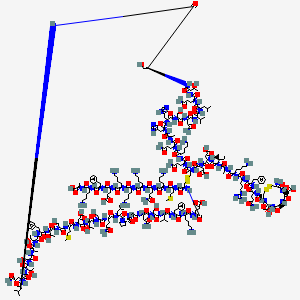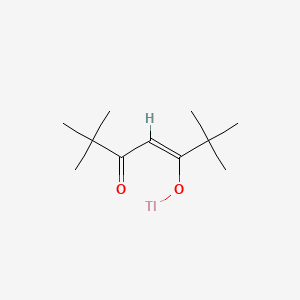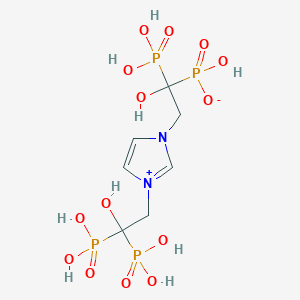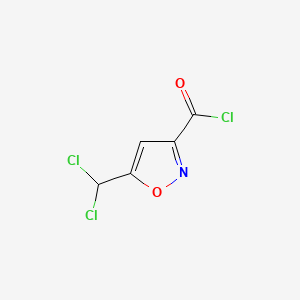
Bis(p-fluorophenyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(p-fluorophenyl)methylsilane is an organosilicon compound with the molecular formula C13H12F2Si and a molecular weight of 234.32 g/mol . This compound is characterized by the presence of two p-fluorophenyl groups attached to a methylsilane core. It is primarily used in research settings and has various applications in chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-fluorophenyl)methylsilane typically involves the reaction of p-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2C6H4F-MgBr+CH3SiCl3→(C6H4F)2CH3Si+2MgBrCl
Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with a focus on maintaining anhydrous conditions and using high-purity reagents .
化学反応の分析
Types of Reactions: Bis(p-fluorophenyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the reagents used
科学的研究の応用
Bis(p-fluorophenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a component in drug delivery systems.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of fluorine-containing drugs.
Industry: Utilized in the production of specialty materials and coatings
作用機序
The mechanism of action of Bis(p-fluorophenyl)methylsilane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, particularly those involving silicon and fluorine atoms
類似化合物との比較
Flusilazole: An organosilicon compound with similar structural features but includes a triazole group, making it a broad-spectrum fungicide.
Chloromethyl-bis(p-fluorophenyl)methylsilane: A related compound used as an intermediate in the synthesis of Bis(p-fluorophenyl)methylsilane.
Uniqueness: this compound is unique due to its specific combination of p-fluorophenyl groups and a methylsilane core, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds .
特性
CAS番号 |
1893-48-7 |
|---|---|
分子式 |
C13H12F2Si |
分子量 |
234.32 g/mol |
IUPAC名 |
bis(4-fluorophenyl)methylsilane |
InChI |
InChI=1S/C13H12F2Si/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H3 |
InChIキー |
YGGGPSMZDWLXBT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[SiH3])F |
同義語 |
Methylbis(p-fluorophenyl)silane; Bis(4-fluorophenyl)methylsilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)



![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
